molecular formula C22H22N2O3 B2829132 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 1426314-81-9

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B2829132
CAS No.: 1426314-81-9
M. Wt: 362.429
InChI Key: UIWAUXAZAVOSEP-UHFFFAOYSA-N
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Description

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic small molecule designed for pharmaceutical and life sciences research. This compound features a 1-methyl-1H-indole moiety linked to a phenoxybut-2-yn-1-yl chain via an acetamide bridge. The indole scaffold is a privileged structure in medicinal chemistry, known for its widespread presence in biologically active compounds and its ability to interact with diverse biological targets . Researchers are exploring similar indole-acetamide derivatives for various therapeutic areas; for instance, some analogues have demonstrated potent inhibitory activity against tubulin polymerization, a key mechanism in anticancer drug development . Other structurally related compounds containing the indole-acetamide framework have also shown significant antioxidant properties in experimental models . The specific structural combination in this molecule, particularly the methoxyphenoxy and but-2-yn-1-yl linker, may be of interest for investigating targeted protein interactions and signal transduction pathways. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with care, following all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-24-16-17(18-9-3-4-10-19(18)24)15-22(25)23-13-7-8-14-27-21-12-6-5-11-20(21)26-2/h3-6,9-12,16H,13-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWAUXAZAVOSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCC#CCOC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves multiple steps:

    Formation of the Butynyl Chain: The initial step involves the synthesis of the but-2-yn-1-yl chain. This can be achieved through a coupling reaction between 2-methoxyphenol and a suitable alkyne precursor under palladium-catalyzed conditions.

    Indole Derivative Preparation: The indole derivative is synthesized separately, often starting from commercially available indole through N-methylation and subsequent functionalization at the 3-position.

    Coupling Reaction: The final step involves coupling the indole derivative with the butynyl chain using an amide bond formation reaction. This can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the indole moiety or the methoxyphenoxy group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, using reagents like halogens or nitro groups under acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro groups, or sulfonation reagents under acidic conditions.

Major Products

    Oxidation: Formation of carbonyl compounds or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1-methyl-1H-indol-3-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: The compound is used in research to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: It serves as a probe to study biochemical pathways and molecular interactions.

    Industrial Applications: Potential use in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The methoxyphenoxy group may enhance binding affinity and specificity, while the butynyl chain can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogues from Anticancer Indole Derivatives ()

The compounds in share a 1H-indol-3-ylacetamide backbone but differ in substituents and side chains. Key comparisons include:

Compound ID Substituents/Modifications Melting Point (°C) Yield (%) Notable Bioactivity (if reported)
Target Compound 4-(2-Methoxyphenoxy)but-2-ynyl, 1-methylindole Not reported Not reported Hypothesized anticancer/anti-inflammatory
10j 3-Chloro-4-fluorophenyl, 4-chlorobenzoyl 192–194 8 Bcl-2/Mcl-1 dual inhibition (anticancer)
10k Naphthalen-1-yl, 4-chlorobenzoyl 175–176 6 Anticancer activity (cell line studies)
10l 4-Nitrophenyl, 4-chlorobenzoyl 190–191 14 Moderate metabolic stability
10m Pyridin-2-yl, 4-chlorobenzoyl 153–154 17 Enhanced solubility due to pyridine

Key Observations :

  • The target compound’s acetylene spacer and methoxyphenoxy group may improve membrane permeability compared to bulkier substituents (e.g., naphthalen-1-yl in 10k) .
  • Electron-withdrawing groups (e.g., nitro in 10l) reduce metabolic stability, whereas the methoxy group in the target compound could enhance resistance to oxidative metabolism .

Sulfonamide-Linked Indole Derivatives ()

Compounds with sulfonamide linkages, such as those in and , demonstrate selective cyclooxygenase-2 (COX-2) inhibition and improved metabolic stability:

Compound ID Substituents/Modifications Yield (%) Metabolic Stability (Microsomal) COX-2 IC₅₀ (nM)
Target Compound Methoxyphenoxybutynyl, 1-methylindole N/A Hypothesized stable Not reported
31 () 4-Trifluoromethylphenylsulfonyl 43 Moderate (shift to O-demethylation) 5.2
36 () 4-Methoxyphenylsulfonyl 41 High (reduced CYP3A4/2D6 metabolism) 7.8
Phenethyl amide 1 () Phenethyl, unmodified N/A Low (extensive CYP3A4/2D6 oxidation) 3.1

Key Observations :

  • Unlike the phenethyl amide 1, which undergoes rapid CYP-mediated oxidation, the acetylene spacer in the target compound could reduce metabolic vulnerability .

Thiadiazole and Triazole Derivatives ()

Compounds with heterocyclic cores (e.g., thiadiazole or triazole) exhibit distinct bioactivities, such as α-glucosidase inhibition:

Compound ID Core Structure Melting Point (°C) Yield (%) Bioactivity (IC₅₀)
Target Compound Indole-acetamide Not reported Not reported Not reported
5k () Thiadiazole, 2-methoxyphenoxy 135–136 72 Antifungal/antibacterial
11j () Triazole-indole-carbohydrazide Not reported Not reported α-Glucosidase inhibition (2.8 µM)

Key Observations :

  • The methoxyphenoxy group in 5k and the target compound may contribute to similar solubility profiles, though the acetylene spacer in the latter could alter target binding .

Metabolic Stability and Design Insights ()

highlights rational design strategies to improve metabolic stability in indole derivatives:

  • Phenethyl amide 1 : Rapid CYP3A4/2D6-mediated oxidation led to poor stability.
  • Fluorophenyl/pyridinyl analogs : Reduced oxidation via electron-deficient substituents, shifting metabolism to O-demethylation.
  • Target Compound: The methoxyphenoxy group and acetylene spacer may similarly deter CYP-mediated oxidation, as seen in fluorophenyl analogs .

Q & A

Q. What are the optimal synthetic routes for N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1-methyl-1H-indol-3-yl)acetamide?

The synthesis of this compound likely involves multi-step reactions, including:

  • Coupling reactions : Amide bond formation between the indole-acetic acid derivative and the alkyne-containing amine, using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) under controlled temperatures (0–5°C) to minimize side reactions .
  • Alkyne functionalization : Introduction of the 2-methoxyphenoxy group via nucleophilic substitution or Sonogashira coupling, requiring anhydrous conditions and catalysts such as palladium .
  • Purification : Column chromatography (e.g., hexane:ethyl acetate gradients) and recrystallization to achieve >95% purity, verified by TLC and NMR .

Q. How can the structure and purity of this compound be rigorously validated?

Key analytical methods include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and connectivity, with DMSO-d6 as the solvent .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., calculated vs. observed m/z) and detect isotopic patterns .
  • X-ray crystallography : For unambiguous 3D structural determination if single crystals are obtainable .

Q. What solvent systems and reaction conditions maximize yield during synthesis?

  • Solvent optimization : Polar aprotic solvents like DCM or DMF enhance reactivity in coupling steps, while maintaining temperatures below 5°C prevents decomposition of intermediates .
  • pH control : Acidic or basic conditions during workup (e.g., 10% sodium bicarbonate washes) improve product isolation .

Advanced Research Questions

Q. How does the 2-methoxyphenoxybutynyl moiety influence biological activity compared to other substituents?

  • Structure-activity relationship (SAR) studies : Analogous compounds (e.g., chlorophenyl or pyridyl substituents) show that electron-donating groups like methoxy enhance membrane permeability and target binding in anticancer assays .
  • Steric effects : The linear butynyl spacer may reduce steric hindrance, improving interactions with hydrophobic protein pockets (e.g., Bcl-2/Mcl-1 in apoptosis pathways) .

Q. What strategies resolve contradictions in bioactivity data across similar indole-acetamide derivatives?

  • Dose-response profiling : Validate activity thresholds using standardized assays (e.g., IC50 values in MTT assays for cytotoxicity) .
  • Off-target screening : Use kinase panels or proteomics to identify unintended interactions that may explain variability .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities and rationalize discrepancies .

Q. How can metabolic stability and toxicity be evaluated preclinically?

  • In vitro assays : Microsomal stability tests (human/rat liver microsomes) to assess CYP450-mediated degradation .
  • In vivo models : Acute toxicity studies in rodents (e.g., Wistar rats) with histopathological analysis of liver/kidney tissues .
  • ADME profiling : LC-MS/MS quantification of plasma half-life and tissue distribution .

Q. What functional groups in this compound are prone to chemical degradation?

  • Labile sites : The alkyne bond may oxidize under prolonged light exposure; store in amber vials at –20°C .
  • Amide hydrolysis : Susceptible to acidic/basic conditions; stability studies (pH 1–9) guide formulation strategies .

Methodological Considerations

Q. How to design analogs with improved pharmacokinetic properties?

  • Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy to enhance metabolic stability .
  • Prodrug approaches : Esterify the acetamide to improve oral bioavailability .

Q. What computational tools predict interaction mechanisms with biological targets?

  • Molecular dynamics simulations : GROMACS or AMBER to model binding kinetics with apoptosis regulators (e.g., Bcl-2) .
  • Pharmacophore mapping : MOE or Schrödinger Suite to identify critical hydrogen-bonding motifs .

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